molecular formula C10H19ClN2O B1528959 N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride CAS No. 137858-61-8

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride

Cat. No. B1528959
M. Wt: 218.72 g/mol
InChI Key: BOUVNEUTAFESQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride” is a chemical compound with the CAS Number 137858-61-8 . It has a molecular weight of 218.73 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10 (9)12-7-3-4-8-12;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride” were not found, it’s worth noting that hydroxylamine is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 218.73 .

Scientific Research Applications

Catalysis and Reaction Mechanisms

One notable application area is in catalysis, where related compounds are used as recyclable catalysts for the acylation of inert alcohols and phenols. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally simple DMAP salt, has been employed under base-free conditions to catalyze the acylation of alcohols and phenols. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to yield the acylation product while regenerating the DMAP·HCl catalyst. This process highlights the potential of N-containing compounds in facilitating and understanding complex organic reactions (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Structural Analysis

Furthermore, research into diamine analogs of chiral organocatalysts, such as α,α-diphenyl prolinol, has led to the synthesis of various diamine derivatives through functionalization processes. These compounds, including those derived from pyrrolidine, have been tested as bifunctional organocatalysts in asymmetric Michael and Mannich reactions, underscoring the utility of nitrogen-containing heterocycles in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Structural Investigations and Biological Activities

Research on phosphorus-nitrogen compounds, specifically N/O spirocyclic phosphazene derivatives, has provided insights into their structural properties and biological activities. These studies involve the synthesis of compounds from hexachlorocyclotriphosphazatriene and N-alkyl (or aryl)-o-hydroxybenzylamines, leading to the formation of spirocyclic phosphazenes with potential antibacterial and antifungal properties. The solid-state structures of these compounds have been elucidated through X-ray crystallography, and their interactions with DNA have been studied, suggesting applications in medicinal chemistry and biochemistry (Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, & Akyüz, 2010).

Antibacterial Agents

The exploration of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has led to the discovery of new heterocyclic antibacterial compounds. By employing diversity-oriented synthesis (DOS) and parallel synthesis techniques, a library of heterocyclic molecules based on this scaffold was generated and screened, revealing potent antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. This research underscores the potential of nitrogen-containing compounds in developing new antibacterial agents (Wencewicz, Yang, Rudloff, Oliver, & Miller, 2011).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause certain health hazards . The safety data sheet suggests that it may form combustible dust concentrations in air, may be corrosive to metals, and is toxic if swallowed .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVNEUTAFESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Reactant of Route 2
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Reactant of Route 3
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Reactant of Route 4
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Reactant of Route 5
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Reactant of Route 6
N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.